

Application Notes and Protocols: Amino-PEG7-tbutyl ester in Peptide Synthesis

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Compound of Interest		
Compound Name:	Amino-PEG7-t-butyl ester	
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of **Amino-PEG7-t-butyl ester** as a hydrophilic linker in peptide synthesis. This versatile reagent is instrumental in modifying peptides to enhance their pharmacokinetic properties, making it a valuable tool in drug discovery and development. The protocols outlined below are intended to serve as a foundational methodology for the successful incorporation of this PEG linker into synthetic peptides.

Introduction to Amino-PEG7-t-butyl ester

Amino-PEG7-t-butyl ester is a heterobifunctional linker featuring a primary amine group and a t-butyl protected carboxylic acid, separated by a seven-unit polyethylene glycol (PEG) chain. The primary amine allows for straightforward coupling to the C-terminus of a peptide or an amino acid side chain, while the t-butyl ester provides a stable protecting group for the carboxylic acid, which can be selectively removed under acidic conditions for further modification.

The incorporation of a PEG linker, a process known as PEGylation, can significantly improve the therapeutic properties of peptides.[1] Key advantages include:

 Increased Half-Life: The PEG chain increases the hydrodynamic volume of the peptide, reducing renal clearance and enzymatic degradation.[2][3]



- Improved Solubility: The hydrophilic nature of the PEG linker enhances the solubility of hydrophobic peptides in aqueous media.[4]
- Reduced Immunogenicity: The PEG chain can shield the peptide from the host's immune system, decreasing its immunogenic potential.[1]

Applications in Peptide Synthesis

Amino-PEG7-t-butyl ester is particularly valuable in several areas of peptide-based drug development:

- Prolonging Systemic Circulation: By attaching this linker to a therapeutic peptide, its circulation time in the body can be extended, leading to less frequent dosing.[3]
- Development of PROTACs: This linker is frequently used in the synthesis of Proteolysis
 Targeting Chimeras (PROTACs), where it connects a target protein-binding ligand to an E3
 ubiquitin ligase-binding ligand.[5]
- Antibody-Drug Conjugates (ADCs): The PEG linker can be used to conjugate cytotoxic drugs to antibodies, improving the solubility and stability of the resulting ADC.

Quantitative Data on PEGylated Peptide Synthesis

The efficiency of solid-phase peptide synthesis (SPPS) involving PEG linkers can be influenced by several factors, including the choice of coupling reagents, the nature of the peptide sequence, and the resin used. Below is a summary of typical yields and purities observed in the synthesis of PEGylated peptides.



Parameter	Unmodified Peptide	N-terminally PEGylated Peptide	Reference
Crude Yield (%)	67	80-90 (mass increase due to PEG)	[2]
Purity after Purification (%)	>95	>95	[2][6]
Overall Yield of Purified Peptide (%)	Varies (e.g., 24% for a 140-mer with 99% step yield)	Generally comparable to or slightly lower than unmodified peptides, but with improved handling and solubility	[7]
Coupling Efficiency (%)	>99	>99 (with optimized coupling reagents)	[8]

Note: The crude yield of PEGylated peptides is often higher by mass due to the significant molecular weight of the PEG linker. The overall yield of the purified peptide is a more accurate measure of synthesis efficiency.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporating Amino-PEG7-t-butyl ester at the N-terminus (Fmoc/tBu Strategy)

This protocol describes the manual synthesis of a peptide on a solid support, followed by the coupling of **Amino-PEG7-t-butyl ester** to the N-terminus.

Materials:

- Fmoc-Rink Amide resin (or other suitable resin for peptide amides)
- Fmoc-protected amino acids



· Amino-PEG7-t-butyl ester

- Coupling Reagents: HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
- Base: Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM)
- Fmoc Deprotection Solution: 20% piperidine in dimethylformamide (DMF)
- Solvents: DMF, Dichloromethane (DCM)
- Washing Solvents: DMF, DCM, Methanol
- Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O
- Precipitation Solvent: Cold diethyl ether

Procedure:

- Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.
- · Fmoc Deprotection:
 - Drain the DMF.
 - Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes.
 - Drain the solution.
 - Repeat the piperidine treatment for another 10 minutes.
 - Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
- Amino Acid Coupling:
 - In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HCTU (3 eq.), and DIPEA (6 eq.)
 in DMF.



- Add the activated amino acid solution to the resin.
- Agitate the mixture for 1-2 hours at room temperature.
- Monitor the coupling reaction using a Kaiser test. If the test is positive, continue coupling or recouple.
- Once the coupling is complete (negative Kaiser test), wash the resin as in step 2.
- Repeat Peptide Elongation: Repeat steps 2 and 3 for each amino acid in the peptide sequence.
- N-terminal Coupling of Amino-PEG7-t-butyl ester:
 - After the final Fmoc deprotection of the N-terminal amino acid, wash the resin thoroughly.
 - In a separate vial, dissolve Amino-PEG7-t-butyl ester (2 eq.), HCTU (2 eq.), and DIPEA
 (4 eq.) in DMF.
 - Add the activated PEG linker solution to the resin.
 - Agitate the mixture for 2-4 hours at room temperature.
 - Wash the resin thoroughly with DMF (3x), DCM (3x), and Methanol (3x).
 - Dry the resin under vacuum.
- Cleavage and Deprotection:
 - Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
 - Filter the resin and collect the filtrate.
 - Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
 - Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
 - Dry the crude peptide pellet.



- Purification:
 - Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).
 - Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
 - Lyophilize the pure fractions to obtain the final PEGylated peptide.

Protocol 2: Deprotection of the t-butyl Ester

This protocol is for the removal of the t-butyl protecting group from the PEG linker after the peptide has been purified, if further modification at the carboxylic acid terminus is required.

Materials:

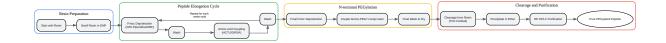
- Purified peptide-PEG7-t-butyl ester
- Deprotection Solution: 95% Trifluoroacetic acid (TFA) in DCM
- DCM
- Saturated NaCl aqueous solution
- Anhydrous Na₂SO₄

Procedure:

- Dissolve the purified peptide-PEG7-t-butyl ester in a 1:1 mixture of DCM and TFA.
- Stir the solution at room temperature for 2-5 hours.
- Remove the DCM and TFA under reduced pressure.
- Dissolve the residue in DCM and wash twice with water and once with saturated NaCl solution.
- Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected peptide-PEG7-acid.



Visualizations Workflow for Solid-Phase Peptide Synthesis with N-terminal PEGylation

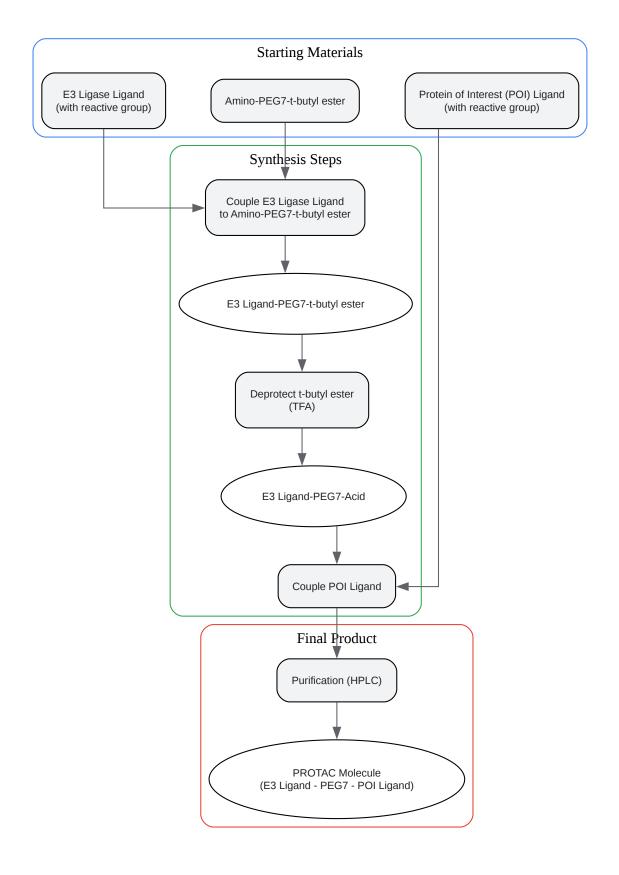


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Caption: Workflow for Fmoc-based solid-phase peptide synthesis with N-terminal PEGylation.

Logical Workflow for PROTAC Synthesis using Amino-PEG7-t-butyl ester





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Caption: A logical workflow for the synthesis of a PROTAC using a PEG linker.



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